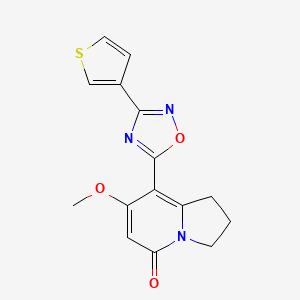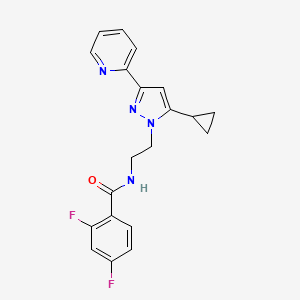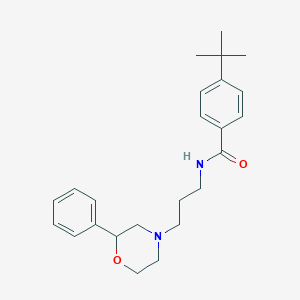![molecular formula C14H10BrN3O3 B2615686 4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide CAS No. 329049-14-1](/img/structure/B2615686.png)
4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide” is a chemical compound with the molecular formula C14H10BrN3O3. It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Mécanisme D'action
The mechanism of action of 4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide is complex and not fully understood. However, studies have shown that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to a reduction in the growth and spread of cancer cells, which can ultimately lead to the death of these cells.
Biochemical and Physiological Effects:
This compound has a variety of different biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, and it can also inhibit the growth and proliferation of these cells. In addition, this compound has been shown to have anti-inflammatory properties, and it may also have potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide in lab experiments is that it has potent anti-cancer properties. This makes it a valuable tool for researchers who are studying cancer and looking for potential treatments. However, one of the limitations of this compound is that it is relatively complex to synthesize, which can make it difficult to obtain in large quantities.
Orientations Futures
There are a number of different future directions that could be pursued with regards to 4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide. One potential area of research is in the development of new cancer treatments based on this compound. Another potential direction is in the study of the anti-inflammatory properties of this compound, and its potential use in the treatment of other diseases. Finally, further research could be done to better understand the mechanism of action of this compound, and to identify other potential applications for it in scientific research.
Méthodes De Synthèse
The synthesis of 4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide is a complex process that requires a high degree of expertise in organic chemistry. The most commonly used method for synthesizing this compound involves the reaction of 4-bromo-2-nitroaniline with benzaldehyde in the presence of a catalytic amount of acetic acid. This reaction results in the formation of the desired product, which can then be purified using a variety of different techniques.
Applications De Recherche Scientifique
4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of different properties that make it useful for a range of different applications. One of the most promising areas of research for this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and it is believed that this compound could be used as a potential treatment for a range of different types of cancer.
Propriétés
IUPAC Name |
4-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c15-12-6-4-11(5-7-12)14(19)17-16-9-10-2-1-3-13(8-10)18(20)21/h1-9H,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMPEEGSCFCVTI-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(((2-chloro-4-nitrophenyl)imino)methyl)-2-((furan-2-ylmethyl)amino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2615603.png)
![3-(2-fluorophenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2615604.png)


![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2615609.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2615610.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2615615.png)
![N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2615617.png)
![N,1-bis(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2615618.png)




